
4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a trifluoromethyl-substituted cyclopropyl derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents in aqueous or organic solvents.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other carbon-carbon coupled products.
Oxidation: Formation of boronic acids or borate esters.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4,4,5,5-Tetramethyl-2-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical transformations. This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .
Propiedades
Fórmula molecular |
C16H20BF3O2 |
|---|---|
Peso molecular |
312.1 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-13(2)14(3,4)22-17(21-13)15(8-9-15)11-6-5-7-12(10-11)16(18,19)20/h5-7,10H,8-9H2,1-4H3 |
Clave InChI |
JBYWZEKDIGGXIL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)

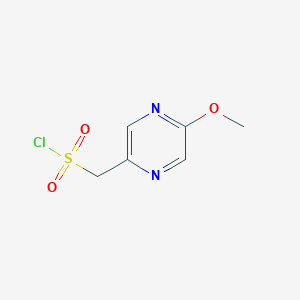
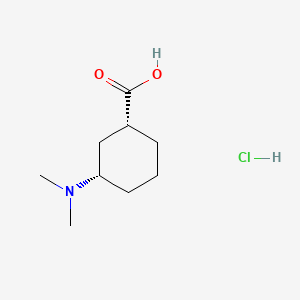
![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
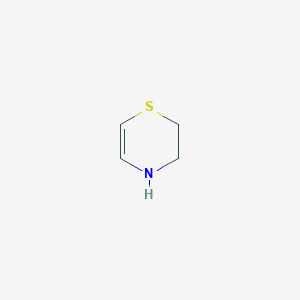
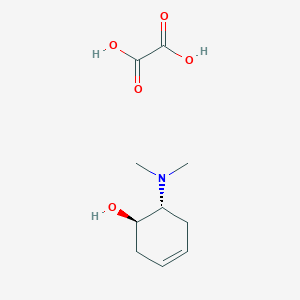

![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
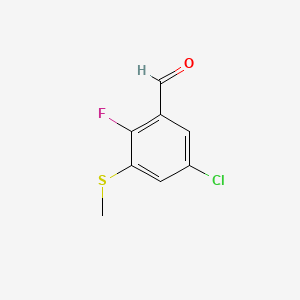
![4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
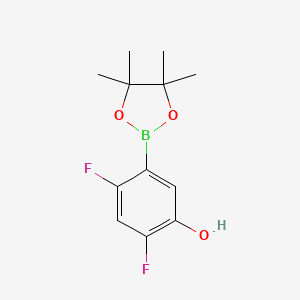
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)

